![molecular formula C10H24N2O2 B14734653 2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol CAS No. 5434-95-7](/img/structure/B14734653.png)
2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol is an organic compound with a complex structure that includes tertiary amine, ether, and hydroxyl functionalities. This compound is known for its polyfunctional nature, making it a versatile substance in various chemical applications .
Métodos De Preparación
The synthesis of 2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol typically involves the reaction of dimethylamine with ethylene oxide . This reaction produces streams rich in the desired substance, which then need to be further purified. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .
Análisis De Reacciones Químicas
2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions, particularly at the amine and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the production of polyurethanes.
Medicine: It has been evaluated for its antimicrobial properties and potential use in medical devices.
Industry: The compound is used in the preparation of low-density packaging foams and as a corrosion inhibitor in surfactants
Mecanismo De Acción
The mechanism of action of 2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol involves its polyfunctional nature. The tertiary amine group acts as a weak base, allowing it to interact with various molecular targets. The hydroxyl and ether functionalities contribute to its reactivity and ability to form stable complexes with other molecules .
Comparación Con Compuestos Similares
Similar compounds to 2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol include:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares similar functional groups and is used in similar applications.
N-tris (hydroxymethyl)methyl-2-aminoethanesulfonic acid: Known for its buffering capabilities in biological systems.
2-Hydroxy ethyl methacrylate: Used in the synthesis of polymers with antimicrobial properties.
The uniqueness of this compound lies in its combination of tertiary amine, ether, and hydroxyl functionalities, which provide a wide range of reactivity and applications .
Propiedades
Número CAS |
5434-95-7 |
|---|---|
Fórmula molecular |
C10H24N2O2 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H24N2O2/c1-9(2,7-13)11-5-6-12-10(3,4)8-14/h11-14H,5-8H2,1-4H3 |
Clave InChI |
CJPIAMVOLXKLEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NCCNC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


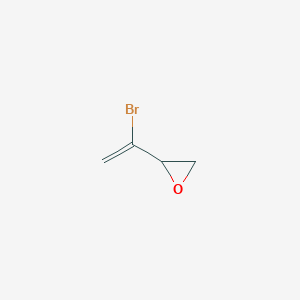
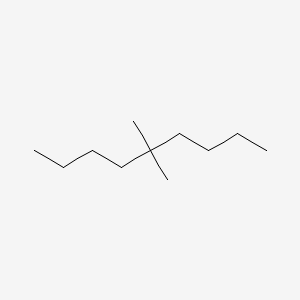
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
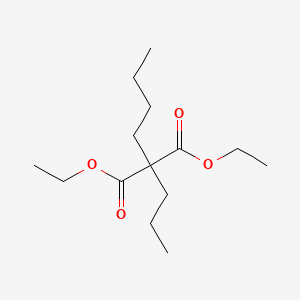
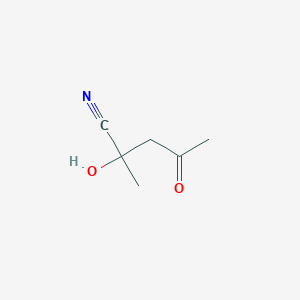
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)
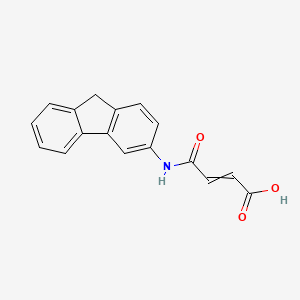
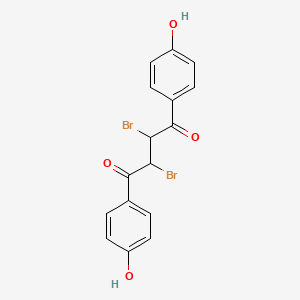
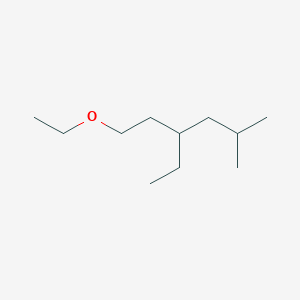
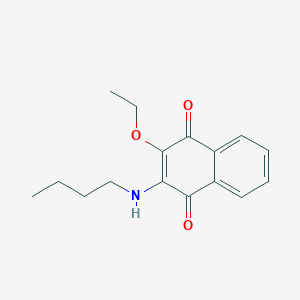
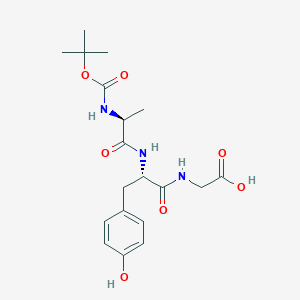
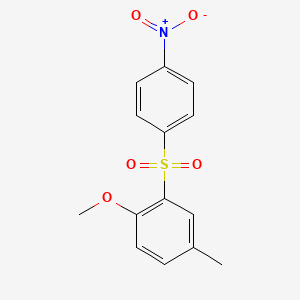
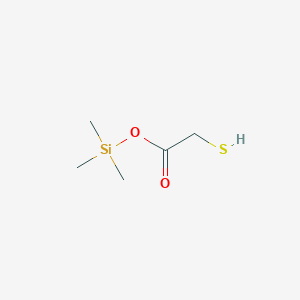
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)
